Millmerranone A

Description

BenchChem offers high-quality Millmerranone A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Millmerranone A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H28O9 |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

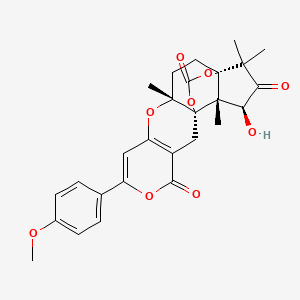

(1S,10R,13S,16S,17S)-16-hydroxy-6-(4-methoxyphenyl)-10,14,14,17-tetramethyl-5,9,18,20-tetraoxapentacyclo[11.4.3.01,10.03,8.013,17]icosa-3(8),6-diene-4,15,19-trione |

InChI |

InChI=1S/C27H28O9/c1-23(2)19(28)20(29)25(4)26(23)11-10-24(3)27(25,36-22(31)35-26)13-16-18(34-24)12-17(33-21(16)30)14-6-8-15(32-5)9-7-14/h6-9,12,20,29H,10-11,13H2,1-5H3/t20-,24-,25+,26-,27-/m1/s1 |

InChI Key |

GKWQLUNFIYNXHM-ZJQFWPFFSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@]34[C@@]([C@]1(CC5=C(O2)C=C(OC5=O)C6=CC=C(C=C6)OC)OC(=O)O3)([C@@H](C(=O)C4(C)C)O)C |

Canonical SMILES |

CC1(C(=O)C(C2(C13CCC4(C2(CC5=C(O4)C=C(OC5=O)C6=CC=C(C=C6)OC)OC(=O)O3)C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Millmerranone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Millmerranone A is a novel meroterpenoid natural product, distinguished by a unique carbon skeleton that features a rare cyclic carbonate moiety. Isolated from the Australian fungus Aspergillus sp. CMB-MRF324, this compound has demonstrated significant biological activity, notably as a potent inhibitor of acetylcholinesterase. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activity of Millmerranone A. It includes a thorough summary of the experimental protocols for its isolation and characterization, as well as quantitative data presented for comparative analysis. Furthermore, this guide visualizes a plausible biosynthetic pathway, offering insights for further research and drug development applications.

Chemical Structure and Properties

Millmerranone A was first described by Wu et al. in 2021, following its isolation from a brown rice cultivation of the fungus Aspergillus sp. CMB-MRF324, which was collected from a sheep pasture near Millmerran, Queensland, Australia.[1][2] The structure of Millmerranone A was elucidated through detailed spectroscopic analysis.[3]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for Millmerranone A.

| Property | Value |

| Molecular Formula | C₂₃H₂₈O₆ |

| Molecular Weight | 400.47 g/mol |

| Appearance | White amorphous solid |

| Optical Rotation | [α]²⁵_D_ +89.7 (c 0.1, CHCl₃) |

| ¹H NMR (600 MHz, CDCl₃) | δ 6.78 (1H, s), 6.64 (1H, s), 4.95 (1H, d, J = 9.6 Hz), 4.41 (1H, d, J = 9.6 Hz), 3.79 (3H, s), 3.30 (1H, m), 2.45 (1H, m), 2.25 (1H, m), 1.95 (1H, m), 1.85 (1H, m), 1.75 (3H, s), 1.65 (3H, s), 1.25 (3H, s), 1.10 (3H, d, J = 6.6 Hz) |

| ¹³C NMR (150 MHz, CDCl₃) | δ 204.5, 161.4, 158.9, 155.4, 140.2, 138.9, 132.1, 125.9, 118.9, 110.8, 108.9, 85.4, 78.9, 70.1, 55.4, 45.1, 40.2, 38.9, 30.1, 25.7, 25.5, 21.3, 18.9 |

| HR-ESI-MS | m/z [M+H]⁺ 401.1964 (calcd for C₂₃H₂₉O₆, 401.1964) |

Biological Activity: Acetylcholinesterase Inhibition

Millmerranone A has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. The inhibitory activity of Millmerranone A was determined using a modified Ellman's method.[1]

Quantitative Data

The following table summarizes the acetylcholinesterase inhibitory activity of Millmerranone A and its related compounds.

| Compound | IC₅₀ (nM) |

| Millmerranone A | 37 |

| Millmerranone B | >30,000 |

| Millmerranone C | 150 |

| Millmerranone D | 8,000 |

| Millmerranone E | >30,000 |

| Millmerranone F | 1,200 |

| Terreulactone A | 50 |

| Terreulactone B | 100 |

| Terreulactone C | 200 |

| Terreulactone D | 400 |

Experimental Protocols

Fungal Cultivation and Extraction

The fungus Aspergillus sp. CMB-MRF324 was cultivated on a solid brown rice medium at room temperature for 21 days. The culture was then extracted with ethyl acetate, and the solvent was evaporated under reduced pressure to yield a crude extract.[2][3]

Isolation of Millmerranone A

The crude extract was subjected to a series of chromatographic separations to isolate Millmerranone A. The general workflow is depicted in the diagram below.

Caption: Isolation workflow for Millmerranone A.

The crude extract was first partitioned between dichloromethane (DCM) and methanol (MeOH). The DCM-soluble fraction was then subjected to vacuum liquid chromatography (VLC) on silica gel using a hexane-ethyl acetate (EtOAc) gradient. Fractions containing Millmerranone A were further purified by size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent. The final purification was achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a gradient of acetonitrile (MeCN) in water to yield pure Millmerranone A.

Structure Elucidation

The chemical structure of Millmerranone A was determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The absolute configuration was established by comparison of experimental and calculated electronic circular dichroism (ECD) data.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity was assessed using a 96-well microplate-based assay with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and human recombinant acetylcholinesterase. The assay measures the production of thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate) that is detected spectrophotometrically at 412 nm.

Plausible Biosynthetic Pathway

A plausible biosynthetic relationship has been proposed linking Millmerranone A with co-isolated known fungal metabolites, terreulactones A and C.[1] This suggests a common biosynthetic precursor and a series of enzymatic transformations.

Caption: Plausible biosynthetic pathway to Millmerranone A.

Conclusion and Future Directions

Millmerranone A represents a novel chemical scaffold with potent acetylcholinesterase inhibitory activity. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. Further investigation into the structure-activity relationships of the millmerranone class of compounds, as well as the elucidation of their precise mechanism of action and potential therapeutic applications, is warranted. The unique cyclic carbonate functionality also presents an interesting target for synthetic chemists.

References

Millmerranone A discovery and origin from Aspergillus sp.

An In-depth Technical Guide to Millmerranone A: Discovery, Origin, and Biological Activity from Aspergillus sp.

Introduction

Millmerranone A is a novel meroterpenoid natural product, distinguished by its unique carbon skeleton that features a rare cyclic carbonate moiety.[1] Discovered from the Australian soil-derived fungus Aspergillus sp. CMB-MRF324, it belongs to a class of secondary metabolites that are biosynthetically derived from both polyketide and terpenoid precursors.[1][2] Meroterpenoids are known for their structural diversity and a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2] Millmerranone A and its analogues have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the functioning of the central nervous system. This activity positions Millmerranone A as a compound of significant interest for research in neurodegenerative diseases and drug development. This guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of Millmerranone A.

Discovery and Origin

The producing organism, Aspergillus sp. CMB-MRF324, was isolated from a soil sample collected from a sheep pasture near Millmerran, Queensland, Australia.[3] The genus Aspergillus is a well-known source of structurally diverse secondary metabolites with a broad range of biological activities.[4][5] The initial investigation into this specific strain was prompted by chemical profiling using Global Natural Products Social (GNPS) molecular networking, which highlighted its potential to produce novel natural products.[3] Subsequent cultivation on a solid brown rice medium led to the successful production and isolation of Millmerranone A, along with five other new meroterpenes (Millmerranones B-F) and four known analogues (Terreulactones A-D).[1][6]

Experimental Protocols

Fungal Cultivation and Fermentation

This protocol details the solid-phase fermentation method used to cultivate Aspergillus sp. CMB-MRF324 for the production of Millmerranone A.

-

Organism : Aspergillus sp. CMB-MRF324.[3]

-

Culture Medium : Solid brown rice medium.

-

Protocol :

-

A culture of Aspergillus sp. CMB-MRF324, maintained on a suitable agar medium (e.g., Sabouraud Dextrose Agar), is used for inoculation.

-

Large-scale fermentation is carried out on a solid substrate of brown rice. The rice is typically autoclaved in fermentation flasks to ensure sterility.

-

The sterile rice medium is inoculated with the fungal culture.

-

The flasks are incubated under static conditions at a controlled temperature (e.g., 30°C) for a period sufficient for fungal growth and metabolite production (typically several weeks).[3]

-

The progress of fermentation is monitored visually for fungal growth and pigment production.

-

Extraction and Isolation of Millmerranone A

The following protocol outlines the general steps for extracting and purifying Millmerranone A from the solid-phase fermentation culture.

-

Initial Extraction :

-

The solid rice culture is exhaustively extracted with an organic solvent, typically ethyl acetate (EtOAc), at room temperature. This process is repeated multiple times to ensure complete extraction of secondary metabolites.

-

The resulting organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning :

-

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A common method involves partitioning between n-hexane and methanol (MeOH) to remove nonpolar lipids.

-

The MeOH fraction, containing the more polar meroterpenoids, is retained and concentrated.

-

-

Chromatographic Purification :

-

The concentrated MeOH-soluble fraction is subjected to sequential chromatographic steps.

-

Step 1: Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) : The extract is fractionated on a silica gel column using a stepwise gradient of solvents (e.g., n-hexane/EtOAc or dichloromethane/MeOH) to yield several fractions of decreasing polarity.

-

Step 2: High-Performance Liquid Chromatography (HPLC) : Fractions identified as containing Millmerranone A (typically by thin-layer chromatography or analytical HPLC screening) are further purified using semi-preparative or preparative HPLC. A C18 reversed-phase column with a gradient of acetonitrile (ACN) in water is commonly employed to yield the pure compound.[1]

-

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method for determining AChE inhibitory activity.

-

Principle : The assay measures the activity of AChE by monitoring the formation of 5-thio-2-nitrobenzoate, a colored product resulting from the reaction of thiocholine (produced from the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

-

Reagents :

-

Acetylcholinesterase (AChE) from electric eel.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Tris-HCl buffer (pH 8.0).

-

Test compound (Millmerranone A) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., Galantamine or Donepezil).

-

-

Procedure :

-

The assay is performed in a 96-well microplate.

-

To each well, add Tris-HCl buffer, the test compound at various concentrations, and the DTNB solution.

-

Initiate the reaction by adding the AChE enzyme solution to each well and incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add the substrate (ATCI) to all wells to start the enzymatic reaction.

-

Measure the absorbance continuously at 412 nm using a microplate reader for a defined period (e.g., 5-10 minutes).

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a control without an inhibitor.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Structure Elucidation

The chemical structure of Millmerranone A was determined through extensive spectroscopic analysis. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established its molecular formula, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H, ¹³C, COSY, HSQC, and HMBC experiments) were used to piece together its complex and unique carbon skeleton.[1][7]

| Spectroscopic Data Type | Information Obtained |

| HRESIMS | Provided the exact mass and established the molecular formula of Millmerranone A. |

| ¹H NMR | Revealed the number and chemical environment of hydrogen atoms, including their splitting patterns (coupling). |

| ¹³C NMR & DEPT | Determined the number of carbon atoms and distinguished between CH₃, CH₂, CH, and quaternary carbons. |

| COSY (Correlation Spectroscopy) | Identified proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlated directly bonded proton and carbon atoms (¹H-¹³C). |

| HMBC (Heteronuclear Multiple Bond Correlation) | Showed correlations between protons and carbons over two or three bonds, crucial for connecting different spin systems and establishing the overall carbon skeleton. |

| ROESY/NOESY (Rotational/Nuclear Overhauser Effect Spectroscopy) | Provided information about the relative stereochemistry by identifying protons that are close in space. |

Table 1: Summary of Spectroscopic Techniques for Millmerranone A Structure Elucidation.

Biological Activity: Acetylcholinesterase Inhibition

Millmerranone A and its related compounds were evaluated for their ability to inhibit acetylcholinesterase. The results demonstrated a wide range of potencies, with some compounds exhibiting exceptionally strong inhibition.[1][8] This activity is particularly relevant in the context of Alzheimer's disease, where the inhibition of AChE is a primary therapeutic strategy to manage cognitive symptoms.

| Compound | Description | AChE Inhibition IC₅₀ |

| Millmerranone A | Novel meroterpenoid with cyclic carbonate | >30 µM |

| Millmerranone B | Analogue of Millmerranone A | 1.8 µM |

| Terreulactone A | Known analogue | 37 nM |

| Terreulactone B | Known analogue | 100 nM |

| Terreulactone C | Known analogue | >30 µM |

| Terreulactone D | Known analogue | 1.1 µM |

| Galantamine | Positive Control | 400 nM |

Table 2: Acetylcholinesterase (AChE) inhibitory activity of Millmerranones and related compounds. Data sourced from Wu et al., 2021.[1][8]

Visualizations

Workflow for Discovery and Characterization

Caption: Overall workflow from fungal isolation to bioactivity testing.

Purification Protocol Flow Diagram

Caption: Step-by-step workflow for the purification of Millmerranone A.

Plausible Biosynthetic Relationship

The discoverers of Millmerranone A proposed a plausible biosynthetic relationship linking it with co-isolated, known metabolites Terreulactone A and Terreulactone C.[6] This suggests a common precursor and a series of enzymatic transformations, such as oxidations and rearrangements, that lead to the diverse structures observed.

References

- 1. Millmerranones A-F: A Meroterpene Cyclic Carbonate and Related Metabolites from the Australian Fungus Aspergillus sp. CMB-MRF324 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aspergillus - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 8. UQ eSpace [espace.library.uq.edu.au]

The Intricate Machinery of Meroterpenoid Biosynthesis in Aspergillus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Meroterpenoids, a class of natural products with a hybrid polyketide and terpenoid origin, represent a rich source of bioactive compounds with significant potential for drug development. The fungal genus Aspergillus is a prolific producer of a diverse array of meroterpenoids, many of which exhibit potent biological activities. Understanding the intricate biosynthetic pathways that lead to the formation of these complex molecules is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the core biosynthetic pathways of selected meroterpenoids in Aspergillus, focusing on the genetic and enzymatic machinery involved. We delve into the biosynthesis of austinoids, yanuthones, terretonin, and andrastins, presenting detailed pathway diagrams, summarizing key quantitative data, and providing in-depth experimental protocols for their study.

Introduction to Meroterpenoid Biosynthesis in Aspergillus

Fungal meroterpenoids are a fascinating class of secondary metabolites characterized by their mixed biosynthetic origin, typically involving the condensation of a polyketide moiety with a terpenoid precursor.[1][2] The structural diversity of these compounds is generated by a suite of specialized enzymes, including polyketide synthases (PKSs), prenyltransferases (PTs), terpene cyclases, and various tailoring enzymes such as oxygenases and transferases.[3][4] The genes encoding these enzymes are often organized in biosynthetic gene clusters (BGCs), which facilitates their coordinated regulation and horizontal transfer.[5]

The biosynthesis of a meroterpenoid generally commences with the synthesis of a polyketide backbone by a PKS. This is followed by the crucial prenylation step, where a prenyltransferase attaches a terpene moiety, such as farnesyl pyrophosphate (FPP), to the polyketide.[3] Subsequent enzymatic modifications, including cyclizations and oxidations, then sculpt the final intricate architecture of the meroterpenoid.[4][6]

This guide will explore the biosynthesis of four prominent classes of meroterpenoids produced by Aspergillus species:

-

Austinoids: Produced by Aspergillus nidulans and Aspergillus calidoustus, these compounds, such as austinol and dehydroaustinol, are formed from 3,5-dimethylorsellinic acid (DMOA).[1][7][8]

-

Yanuthones: These antifungal compounds from Aspergillus niger are derived from 6-methylsalicylic acid (6-MSA).[9][10][11]

-

Terretonin: A complex meroterpenoid from Aspergillus terreus also originating from DMOA.[12][13][14]

-

Andrastins: Produced by Penicillium chrysogenum (a close relative of Aspergillus), these protein farnesyltransferase inhibitors are also DMOA-derived.[9][15]

Core Biosynthetic Pathways

Austinoid Biosynthesis in Aspergillus nidulans

The biosynthesis of austinol and dehydroaustinol in A. nidulans is unique in that it involves two separate gene clusters located on different chromosomes.[1][5] Cluster A contains the polyketide synthase gene ausA, while Cluster B harbors the prenyltransferase gene ausN and other tailoring enzymes.[1][5]

The pathway begins with the synthesis of 3,5-dimethylorsellinic acid (3) by the non-reducing PKS AusA, which utilizes one molecule of acetyl-CoA, three molecules of malonyl-CoA, and two molecules of S-adenosyl methionine (SAM).[1] The prenyltransferase AusN then attaches a farnesyl group to 3,5-dimethylorsellinic acid.[1][5] A series of subsequent enzymatic reactions, including epoxidation and cyclization, lead to the formation of the complex austinoid scaffold.[8]

Yanuthone D Biosynthesis in Aspergillus niger

The biosynthesis of the antifungal yanuthone D in A. niger starts with the formation of 6-methylsalicylic acid (6-MSA) by the PKS YanA.[9][10] The pathway involves a gene cluster of ten genes, including the key O-mevalon transferase YanI, which is a previously undescribed enzyme type.[10][11] Following the initial polyketide synthesis, a series of tailoring reactions, including prenylation and cyclization, lead to the formation of the yanuthone core structure.[9][16]

Terretonin Biosynthesis in Aspergillus terreus

Terretonin biosynthesis in A. terreus also originates from 3,5-dimethylorsellinic acid (DMOA), synthesized by the PKS Trt4.[13][14] The trt gene cluster contains the necessary enzymes for the subsequent prenylation (Trt2), methylation, epoxidation, and cyclization steps.[13] The terpene cyclase Trt1 is responsible for the intricate cyclization of the farnesyl moiety to form the characteristic terretonin skeleton.[13]

Andrastin A Biosynthesis in Penicillium chrysogenum

The biosynthesis of andrastin A in P. chrysogenum shares its early steps with terretonin and austinol, starting from DMOA produced by the PKS AdrD.[9] The adr gene cluster encodes the subsequent enzymes for prenylation (AdrG), methylation (AdrK), and epoxidation (AdrH).[17] The terpene cyclase AdrI then catalyzes the formation of the andrastin core structure.[15] A series of tailoring enzymes, including a dehydrogenase (AdrF), a ketoreductase (AdrE), an acetyltransferase (AdrJ), and a P450 monooxygenase (AdrA), are responsible for the final modifications leading to andrastin A.[9][15]

Quantitative Data Summary

Quantitative analysis of biosynthetic pathways is essential for understanding enzyme efficiency and for optimizing heterologous production. Below are tables summarizing available quantitative data for meroterpenoid biosynthesis in Aspergillus.

Table 1: Heterologous Production of Meroterpenoids in Aspergillus oryzae

| Meroterpenoid | Original Producer | Heterologous Host | Titer (mg/L) | Reference |

| Daurichromenic acid | Rhododendron dauricum | Aspergillus oryzae | 1.23 | [6] |

| Halogenated Analogues | N/A (un-natural) | Aspergillus oryzae | 2.06 | [6] |

Table 2: Kinetic Parameters of a Representative Fungal Prenyltransferase

The following data is for the prenyltransferase XptB from Aspergillus nidulans, which catalyzes O-prenylation of xanthones and serves as a model for the kinetic behavior of such enzymes.

| Substrate | Km (mM) | kcat (s-1) | Reference |

| 1,7-dihydroxy-6-methyl-8-hydroxymethylxanthone | 0.081 | 0.5 | [1] |

| Dimethylallyl diphosphate (DMAPP) | 0.024 | 0.13 | [1] |

| Other Xanthone Substrates | 0.1 - 1.1 | 0.02 - 0.4 | [1] |

Detailed Experimental Protocols

Gene Knockout in Aspergillus using Fusion PCR

This protocol describes a common method for generating gene knockout mutants in Aspergillus species using fusion PCR to create a deletion cassette.

Materials:

-

High-fidelity DNA polymerase

-

Oligonucleotide primers (for flanking regions and selectable marker)

-

Genomic DNA from the wild-type Aspergillus strain

-

Plasmid containing the selectable marker (e.g., pyrG, hph)

-

Aspergillus protoplast transformation reagents

-

Selective growth media

Procedure:

-

Primer Design: Design primers to amplify ~1 kb regions upstream (5' flank) and downstream (3' flank) of the target gene. Design primers to amplify the selectable marker cassette, with overhangs complementary to the 3' end of the 5' flank and the 5' end of the 3' flank.

-

PCR Amplification:

-

Perform three separate PCR reactions to amplify the 5' flank, the 3' flank, and the selectable marker cassette.

-

Purify the PCR products.

-

-

Fusion PCR:

-

Combine the three purified PCR products in a new PCR reaction with nested primers that anneal to the outer ends of the 5' and 3' flanks.

-

The overlapping regions will allow the three fragments to anneal and be extended by the polymerase, creating a single linear deletion cassette.

-

-

Protoplast Transformation:

-

Prepare protoplasts from the recipient Aspergillus strain.

-

Transform the protoplasts with the purified fusion PCR product.

-

-

Selection and Verification:

-

Plate the transformed protoplasts on selective media to isolate transformants.

-

Extract genomic DNA from putative knockout strains and perform PCR with primers flanking the target gene and internal to the selectable marker to verify homologous recombination.

-

In Vitro Assay for a Fungal Prenyltransferase

This protocol outlines a general procedure for the in vitro characterization of a purified fungal prenyltransferase.

Materials:

-

Purified recombinant prenyltransferase

-

Aromatic substrate (e.g., 3,5-dimethylorsellinic acid)

-

Prenyl donor (e.g., farnesyl pyrophosphate, FPP)

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Quenching solution (e.g., methanol or ethyl acetate)

-

HPLC system for product analysis

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, aromatic substrate, and prenyl donor.

-

Initiate the reaction by adding the purified prenyltransferase.

-

Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for a defined period (e.g., 1-16 hours).

-

-

Reaction Quenching:

-

Stop the reaction by adding a quenching solution (e.g., an equal volume of cold methanol or by extraction with ethyl acetate).

-

-

Product Analysis:

-

Centrifuge the quenched reaction to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to detect the formation of the prenylated product. The product can be identified by its retention time and mass spectrometry.

-

-

Kinetic Analysis:

-

To determine Km and kcat, perform a series of reactions with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Measure the initial reaction rates and fit the data to the Michaelis-Menten equation.

-

Heterologous Expression in Aspergillus oryzae

Aspergillus oryzae is a widely used host for the heterologous expression of fungal biosynthetic gene clusters due to its high secretion capacity and well-established genetic tools.

Procedure:

-

Gene Amplification and Vector Construction:

-

Amplify the genes of the target biosynthetic cluster from the genomic DNA of the producing organism.

-

Clone the genes into one or more Aspergillus expression vectors under the control of an inducible promoter (e.g., the amyB promoter).

-

-

Transformation:

-

Transform the expression vectors into a suitable A. oryzae host strain (e.g., a strain with auxotrophic markers for selection).

-

-

Cultivation and Induction:

-

Grow the transformants in a suitable medium and then induce gene expression by adding the appropriate inducer (e.g., maltose or starch for the amyB promoter).

-

-

Metabolite Extraction and Analysis:

-

After a period of cultivation, extract the secondary metabolites from the culture broth and/or mycelium using an organic solvent.

-

Analyze the crude extract by HPLC-MS to detect the production of the target meroterpenoid and any new intermediates.

-

For novel compounds, large-scale cultivation and purification are required for structure elucidation by NMR.

-

Conclusion and Future Perspectives

The study of meroterpenoid biosynthesis in Aspergillus has revealed a remarkable diversity of enzymatic strategies for the construction of complex natural products. The elucidation of these pathways, facilitated by advances in genomics, molecular biology, and analytical chemistry, has provided a roadmap for the targeted engineering of these pathways. By understanding the function of each enzyme, researchers can now begin to rationally design and construct novel biosynthetic pathways to produce new-to-nature meroterpenoids with potentially improved therapeutic properties.

Future research in this field will likely focus on:

-

Discovering new meroterpenoid pathways: Genome mining of the vast number of sequenced fungal genomes will undoubtedly uncover novel BGCs for meroterpenoid biosynthesis.

-

Biochemical characterization of enzymes: Detailed kinetic and structural studies of the key enzymes will provide a deeper understanding of their catalytic mechanisms and substrate specificities, enabling more precise engineering.

-

Synthetic biology approaches: The development of robust and predictable synthetic biology toolkits for Aspergillus and other fungal hosts will accelerate the design-build-test-learn cycle for the production of novel meroterpenoids.

-

Exploring the biological roles of meroterpenoids: Understanding the ecological functions of these compounds will provide insights into their evolution and potential applications.

The continued exploration of the biosynthetic machinery of Aspergillus meroterpenoids holds immense promise for the discovery and development of new pharmaceuticals and other valuable bioproducts. This technical guide provides a solid foundation for researchers to embark on this exciting area of scientific inquiry.

References

- 1. New insights into the biosynthesis of prenylated xanthones: Xptb from Aspergillus nidulans catalyses an O-prenylation of xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a polyketide synthase in Aspergillus niger whose product is a precursor for both dihydroxynaphthalene (DHN) melanin and naphtho-γ-pyrone. | Semantic Scholar [semanticscholar.org]

- 3. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]

- 6. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Expression, purification, crystallization and crystallographic study of the Aspergillus terreus aromatic prenyltransferase AtaPT - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polyketide synthase gene pksM from Aspergillus terreus expressed during growth phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. Molecular and chemical characterization of the biosynthesis of the 6-MSA-derived meroterpenoid yanuthone D in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

Millmerranone A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source, isolation, and biological activity of Millmerranone A, a novel meroterpenoid with significant therapeutic potential.

Introduction

Millmerranone A is a structurally unique meroterpenoid, distinguished by a rare cyclic carbonate moiety.[1][2][3] First reported in 2021, this natural product has garnered interest due to its potent biological activity. This document outlines the key scientific data and methodologies related to Millmerranone A, serving as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Biosynthesis

Millmerranone A is a secondary metabolite produced by the fungus Aspergillus sp. CMB-MRF324.[1][2][3] This fungal strain was isolated from a soil sample collected from a sheep pasture near Millmerran, Queensland, Australia.[1] The biosynthesis of Millmerranone A is believed to be related to other known meroterpenoids, terreulactones A–D, which are also produced by the same fungal strain.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and characterization of Millmerranone A.

Table 1: Physicochemical and Spectroscopic Data for Millmerranone A

| Property | Value |

| Molecular Formula | C₂₇H₃₄O₈ |

| Molecular Weight | 482.55 g/mol |

| Appearance | White amorphous solid |

| Optical Rotation | [α]²⁰D +54.5 (c 0.1, CHCl₃) |

| ¹H NMR (600 MHz, CDCl₃) | δ 6.78 (1H, d, J = 10.2 Hz), 6.16 (1H, d, J = 10.2 Hz), 5.45 (1H, t, J = 7.2 Hz), 3.48 (1H, m), 2.75 (1H, dd, J = 14.4, 4.8 Hz), ... |

| ¹³C NMR (150 MHz, CDCl₃) | δ 198.2, 164.1, 154.9, 142.8, 138.9, 134.7, 132.1, 128.4, 125.9, 124.8, 118.9, 82.4, 78.9, 76.8, 60.4, ... |

| HR-ESIMS | m/z [M + H]⁺ calcd for C₂₇H₃₅O₈, 483.2326; found 483.2326 |

Table 2: Biological Activity of Millmerranone A

| Bioassay | Target | Result (IC₅₀) |

| Acetylcholinesterase Inhibition | Acetylcholinesterase | 37 nM |

Experimental Protocols

Fungal Cultivation

Aspergillus sp. CMB-MRF324 is cultivated on a solid brown rice medium to optimize the production of Millmerranone A.[1][2]

Materials:

-

Brown rice

-

Peptone

-

Yeast extract

-

Monosodium glutamate

-

Distilled water

-

Erlenmeyer flasks (2L)

-

Autoclave

Protocol:

-

Prepare the culture medium by combining brown rice (70 g), peptone (0.3 g), yeast extract (0.3 g), and monosodium glutamate (0.1 g) in 100 mL of distilled water in a 2L Erlenmeyer flask.

-

Autoclave the flasks containing the medium at 121°C for 20 minutes to ensure sterility.

-

After cooling to room temperature, inoculate the sterile medium with a mycelial plug of Aspergillus sp. CMB-MRF324.

-

Incubate the culture flasks at room temperature for 24 days in a static, dark environment.[1]

Extraction and Isolation of Millmerranone A

The following protocol details the extraction and purification of Millmerranone A from the fungal culture.[1]

Materials:

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Following incubation, harvest the entire solid culture (mycelia and rice medium).

-

Extract the harvested material exhaustively with ethyl acetate (EtOAc) (3 x 500 mL) at room temperature.

-

Combine the EtOAc extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract (approximately 3.8 g).[1]

-

Subject the crude extract to sequential solvent trituration with n-hexane, dichloromethane (CH₂Cl₂), and methanol (MeOH) to afford soluble fractions of each.

-

The CH₂Cl₂ soluble fraction (approximately 3.05 g) is then subjected to further chromatographic separation.[1]

-

Perform silica gel column chromatography on the CH₂Cl₂ fraction, eluting with a gradient of n-hexane and EtOAc.

-

Further purify the fractions containing Millmerranone A using Sephadex LH-20 column chromatography with methanol as the eluent.

-

The final purification is achieved by reversed-phase HPLC on a C18 column with an appropriate solvent system (e.g., a gradient of acetonitrile and water) to yield pure Millmerranone A.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity of Millmerranone A is determined using a modified Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate reader

-

Test compound (Millmerranone A) dissolved in DMSO

Protocol:

-

In a 96-well plate, add 25 µL of 15 mM ATCI in water, 125 µL of 3 mM DTNB in Tris-HCl buffer, and 50 µL of Tris-HCl buffer.

-

Add 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

-

The absorbance is measured at 405 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is calculated, and the percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

-

The IC₅₀ value is calculated from the dose-response curve.

Visualizations

References

- 1. Molecular Networking and Cultivation Profiling Reveals Diverse Natural Product Classes from an Australian Soil-Derived Fungus Aspergillus sp. CMB-MRF324 | MDPI [mdpi.com]

- 2. Millmerranones A-F: A Meroterpene Cyclic Carbonate and Related Metabolites from the Australian Fungus Aspergillus sp. CMB-MRF324 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Biological Activity of Millmerranone A and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millmerranone A is a novel meroterpenoid natural product, first isolated from the Australian fungus Aspergillus sp. CMB-MRF324.[1] It belongs to a growing class of fungal metabolites with intricate chemical structures and significant biological activities. This technical guide provides a comprehensive overview of the known biological activity of Millmerranone A and its naturally occurring analogs, with a focus on their potential as enzyme inhibitors. The information presented herein is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Core Biological Activity: Acetylcholinesterase Inhibition

The primary biological activity identified for Millmerranone A and its analogs is the inhibition of acetylcholinesterase (AChE), a key enzyme in the central and peripheral nervous systems responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism of action for several drugs used in the treatment of Alzheimer's disease and other neurological disorders.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of Millmerranone A and its analogs against acetylcholinesterase has been evaluated, revealing a wide range of activities. The following table summarizes the available quantitative data.

| Compound | Type | Source Organism | Acetylcholinesterase IC50 |

| Millmerranone A | Meroterpenoid | Aspergillus sp. CMB-MRF324 | 37 nM to >30 µM (Range for Millmerranones A-F)[1] |

| Millmerranones B-F | Meroterpenoid Analogs | Aspergillus sp. CMB-MRF324 | 37 nM to >30 µM (Range for Millmerranones A-F)[1] |

| Terreulactone A | Meroterpenoid Analog | Aspergillus sp. CMB-MRF324 | 37 nM to >30 µM (Known Analogue)[1] |

| Terreulactone B | Meroterpenoid Analog | Aspergillus sp. CMB-MRF324 | 37 nM to >30 µM (Known Analogue)[1] |

| Terreulactone C | Meroterpenoid Analog | Aspergillus sp. CMB-MRF324 | 37 nM to >30 µM (Known Analogue)[1] |

| Terreulactone D | Meroterpenoid Analog | Aspergillus sp. CMB-MRF324 | 37 nM to >30 µM (Known Analogue)[1] |

Experimental Protocols

The evaluation of acetylcholinesterase inhibitory activity for Millmerranone A and its analogs was conducted using a modified version of the Ellman's method. This colorimetric assay is a widely accepted standard for screening AChE inhibitors.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle:

This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of the substrate acetylthiocholine (ATC). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (Millmerranone A and its analogs)

-

Positive control (e.g., Donepezil or Galantamine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds and the positive control in an appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

Solution of the test compound or control

-

DTNB solution

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow for Acetylcholinesterase Inhibition Assay

Caption: Workflow for the AChE inhibition assay.

Mechanism of Action: Acetylcholinesterase Inhibition at the Cholinergic Synapse

Caption: Inhibition of AChE by Millmerranone A.

References

Unveiling Novel Acetylcholinesterase Inhibitors: A Technical Guide

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders. The search for novel, potent, and selective AChE inhibitors remains an active area of drug discovery. While a specific compound designated "Millmerranone A" has not been identified in the scientific literature as an acetylcholinesterase inhibitor, this guide provides a comprehensive technical framework for the evaluation of a novel, hypothetical AChE inhibitor, hereafter referred to as "Compound X." This document is intended for researchers, scientists, and drug development professionals.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 is a crucial parameter for comparing the efficacy of different inhibitors.

Table 1: In Vitro Acetylcholinesterase Inhibitory Activity of Compound X

| Compound | Target Enzyme | IC50 (µM) | Standard Deviation (± µM) | Assay Condition | Reference Compound | Reference IC50 (µM) |

| Compound X | Electrophorus electricus AChE | 15.2 | 1.8 | Ellman's Assay, pH 8.0 | Donepezil | 0.025 |

| Compound X | Human recombinant AChE | 22.5 | 2.5 | Ellman's Assay, pH 8.0 | Donepezil | 0.065 |

Experimental Protocols

Determination of IC50 using the Ellman Method

The most common in vitro method for measuring AChE activity and inhibition is the spectrophotometric method developed by Ellman.[1][2][3] This assay relies on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.[2]

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (Compound X)

-

Reference inhibitor (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer.[2]

-

Prepare a 14 mM solution of ATCI in deionized water.[2]

-

Prepare a 10 mM solution of DTNB in phosphate buffer.[2]

-

Prepare a stock solution of Compound X and the reference inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay in 96-well Plate:

-

To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[2]

-

Add 10 µL of the serially diluted Compound X or reference inhibitor to the respective wells.

-

Add 10 µL of the AChE solution (1 U/mL) to each well.[2]

-

Include a control group with 10 µL of the solvent instead of the inhibitor.

-

Incubate the plate at 25°C for 10 minutes.[2]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is determined from the resulting dose-response curve.

-

Mechanism of Action: Enzyme Kinetics

To understand how Compound X interacts with AChE, enzyme kinetic studies are performed. These studies can reveal whether the inhibitor binds to the active site of the enzyme (competitive inhibition), to a site other than the active site (non-competitive inhibition), or to the enzyme-substrate complex (uncompetitive inhibition). Lineweaver-Burk plots are commonly used to visualize and determine the mechanism of inhibition.

Table 2: Hypothetical Kinetic Parameters of AChE in the Presence of Compound X

| Inhibitor Concentration (µM) | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) |

| 0 (Control) | 0.15 | 100 |

| 10 | 0.30 | 100 |

| 20 | 0.45 | 100 |

Note: The hypothetical data in Table 2 suggests a competitive inhibition mechanism, as the apparent Km increases with inhibitor concentration while the apparent Vmax remains unchanged.

Visualizations

Signaling Pathway and Inhibition

The following diagram illustrates the normal synaptic transmission involving acetylcholine and the mechanism of action of an acetylcholinesterase inhibitor like Compound X.

Caption: Acetylcholine signaling at the synapse and the inhibitory action of Compound X.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the general workflow for the screening and characterization of a novel acetylcholinesterase inhibitor.

Caption: Workflow for the discovery and characterization of a novel acetylcholinesterase inhibitor.

Conclusion

This technical guide outlines the fundamental procedures for the identification and characterization of a novel acetylcholinesterase inhibitor, using the hypothetical "Compound X" as an exemplar. The methodologies described, from the initial determination of inhibitory potency using the Ellman assay to the elucidation of the mechanism of action through enzyme kinetics, provide a robust framework for preclinical drug discovery in the context of cholinergic modulation. The successful application of these protocols is essential for the advancement of new therapeutic agents for Alzheimer's disease and other related neurological conditions.

References

The Expanding Family of Meroterpenoids: A Technical Guide to Millmerranone A and its Terreulactone Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meroterpenoids, natural products of mixed polyketide and terpenoid biosynthetic origin, represent a growing class of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth analysis of Millmerranone A, a recently discovered meroterpenoid, and its known analogs, the terreulactones. We present a comprehensive overview of their biological activities, focusing on acetylcholinesterase (AChE) inhibition and cytotoxicity, supported by quantitative data. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Furthermore, we elucidate the downstream signaling consequences of AChE inhibition and the biosynthetic pathway of these complex molecules through detailed diagrams, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, the meroterpenoids have emerged as a particularly interesting class, often possessing complex carbon skeletons and potent pharmacological properties. Millmerranone A, isolated from the Australian fungus Aspergillus sp. CMB-MRF324, is a recent addition to this family, exhibiting a unique cyclic carbonate moiety.[1][2] Its discovery alongside known analogs, terreulactones A-D, has spurred further interest in the therapeutic potential of this structural class.[1][2]

This guide aims to consolidate the current knowledge on Millmerranone A and its terreulactone analogs, with a focus on their acetylcholinesterase (AChE) inhibitory and cytotoxic activities. By providing detailed data, experimental methodologies, and visual representations of relevant biological pathways, we intend to equip researchers with the necessary information to advance the study and potential development of these promising natural products.

Quantitative Biological Activity

The biological activities of Millmerranone A and its analogs have been primarily evaluated for their potential in neurodegenerative disease and oncology. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Millmerranone A and its Analogs [2]

| Compound | IC50 (μM) |

| Millmerranone A | 4.7 |

| Millmerranone B | 0.11 |

| Millmerranone C | 0.43 |

| Millmerranone D | 2.4 |

| Millmerranone E | 1.5 |

| Millmerranone F | 3.8 |

| seco-Millmerranone A | 17 |

| Terreulactone A | >30 |

| Rearranged Terreulactone A | 19 |

| Terreulactone C | 0.037 |

| Terreulactone D | 4.2 |

| Galantamine (Positive Control) | 0.1 |

Table 2: Cytotoxicity of Millmerranone A and its Analogs against Human Cancer Cell Lines [2]

| Compound | NCI-H460 (Lung Carcinoma) IC50 (μM) | SW620 (Colorectal Carcinoma) IC50 (μM) |

| Millmerranone A | >30 | >30 |

| Millmerranone B | 23.1 | 12.3 |

| Millmerranone D | 2.56 | 5.60 |

| Millmerranone E | 1.71 | 1.53 |

| Millmerranone F | >30 | >30 |

| seco-Millmerranone A | >30 | >30 |

| Terreulactone A | >30 | >30 |

| Rearranged Terreulactone A | 11.7 | >30 |

| Terreulactone C | >30 | >30 |

| Terreulactone D | 13.7 | 7.09 |

Experimental Protocols

To ensure the reproducibility and extension of the research on these compounds, detailed experimental protocols for the key biological assays are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the colorimetric method described by Ellman et al. and is suitable for a 96-well plate format.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Bovine Serum Albumin (BSA)

-

Test compounds (Millmerranones, Terreulactones)

-

Positive control (e.g., Galantamine)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 40 µL of the test compound at various concentrations.

-

Add 35 µL of 50 mM Tris-HCl (pH 8.0) containing 0.1% BSA to each well.

-

Add 50 µL of 3 mM DTNB in Tris-HCl buffer to each well.

-

Add 50 µL of AChE solution (e.g., 1 mg/mL in buffer) to each well.

-

Incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of 15 mM ATCI substrate to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every 5 seconds for 10 minutes.

-

Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., NCI-H460, SW620)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 3,000 cells/well and incubate for 18 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After the initial incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 1% DMSO).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 580 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Biosynthetic Workflow

Downstream Signaling of Acetylcholinesterase Inhibition

The inhibition of AChE by compounds like Millmerranone B and Terreulactone C leads to an increase in the concentration of acetylcholine (ACh) in the synaptic cleft. This enhanced cholinergic activity triggers a cascade of downstream signaling events, many of which are neuroprotective. A key pathway involved is the PI3K/Akt signaling cascade, which is activated through nicotinic acetylcholine receptors (nAChRs).[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylcholinesterase inhibitors used in treatment of Alzheimer's disease prevent glutamate neurotoxicity via nicotinic acetylcholine receptors and phosphatidylinositol 3-kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Millmerranone A: A Technical Guide to its Spectroscopic Signature

For Immediate Release

A comprehensive technical guide detailing the spectroscopic data of Millmerranone A, a novel meroterpenoid, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols essential for the isolation and characterization of this unique natural product.

Millmerranone A was isolated from the Australian fungus Aspergillus sp. CMB-MRF324. Its structure, featuring a rare cyclic carbonate, was elucidated through extensive spectroscopic analysis. This guide aims to provide a centralized resource of this critical data to facilitate further research and exploration of its potential biological activities.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formula of Millmerranone A.

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ | 441.2169 | 441.2165 | C₂₄H₃₃O₇ |

Nuclear Magnetic Resonance (NMR) Data

The structural framework of Millmerranone A was meticulously pieced together using a suite of 1D and 2D NMR experiments. All data was acquired in deuterochloroform (CDCl₃).

¹H NMR Data (600 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 5.37 | s | |

| 5 | 5.30 | t | 7.2 |

| 9 | 2.05 | m | |

| 10 | 1.83 | m | |

| 11 | 2.50 | dd | 14.2, 7.1 |

| 11 | 2.43 | dd | 14.2, 7.1 |

| 13 | 1.76 | s | |

| 14 | 1.62 | s | |

| 15 | 1.58 | s | |

| 2' | 6.84 | d | 8.4 |

| 3' | 7.10 | d | 8.4 |

| 5' | 2.29 | s | |

| 7' | 3.80 | s | |

| 8' | 1.45 | s |

¹³C NMR Data (150 MHz, CDCl₃)

| Position | δ (ppm) | Type |

| 1 | 169.8 | C |

| 2 | 120.3 | C |

| 3 | 139.1 | CH |

| 4 | 134.4 | C |

| 5 | 123.8 | CH |

| 6 | 131.5 | C |

| 7 | 39.8 | CH₂ |

| 8 | 26.7 | CH₂ |

| 9 | 25.7 | CH |

| 10 | 39.7 | CH₂ |

| 11 | 22.8 | CH₂ |

| 12 | 124.5 | C |

| 13 | 17.7 | CH₃ |

| 14 | 25.7 | CH₃ |

| 15 | 16.0 | CH₃ |

| 1' | 155.0 | C |

| 2' | 115.8 | CH |

| 3' | 129.9 | CH |

| 4' | 121.2 | C |

| 5' | 132.8 | C |

| 6' | 110.9 | C |

| 7' | 55.9 | CH₃ |

| 8' | 28.3 | CH₃ |

| Carbonate | 152.4 | C |

Experimental Protocols

Fungal Cultivation and Extraction

The fungus Aspergillus sp. CMB-MRF324 was cultured on solid rice medium at room temperature for 28 days. The culture was then extracted with ethyl acetate (EtOAc). The resulting extract was partitioned between n-hexane and 90% aqueous methanol (MeOH). The MeOH-soluble portion was then subjected to further fractionation.

Isolation of Millmerranone A

The methanolic extract was fractionated using silica gel vacuum liquid chromatography (VLC). The fraction containing Millmerranone A was then subjected to further purification by semi-preparative reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

NMR spectra were recorded on a 600 MHz spectrometer with a cryoprobe. Chemical shifts were referenced to the residual solvent signals of CDCl₃ (δH 7.26 and δC 77.16). HRESIMS data were acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization.

Visualizations

To aid in the understanding of the experimental and analytical processes, the following diagrams have been generated.

Caption: Experimental workflow for the isolation of Millmerranone A.

Caption: Logic diagram for the structure elucidation of Millmerranone A.

Millmerranone A: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Millmerranone A is a novel meroterpenoid natural product, recently isolated from the Australian fungus Aspergillus sp. CMB-MRF324.[1][2][3][4] This compound, along with its congeners Millmerranones B-F, has demonstrated significant biological activity, primarily as a potent inhibitor of acetylcholinesterase (AChE).[1][2][3][4] This technical guide provides a detailed overview of the current understanding of Millmerranone A, with a focus on its potential therapeutic applications, mechanism of action, and the experimental methodologies used in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration of this promising new chemical entity.

Introduction

Meroterpenoids are a class of natural products characterized by a hybrid biosynthetic origin, typically derived from both terpenoid and polyketide pathways.[5] This structural diversity often translates into a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[5] The discovery of Millmerranone A and its analogues has opened a new avenue of investigation into the therapeutic potential of fungal meroterpenoids.

Initial screening of the crude extract from Aspergillus sp. CMB-MRF324, the fungal source of Millmerranones, revealed antiparasitic activity.[2] While the specific compound responsible for this activity has not yet been definitively identified, this finding suggests that the Millmerranone family may possess a wider range of biological activities beyond acetylcholinesterase inhibition. Further investigation into these potential applications is warranted.

Acetylcholinesterase Inhibitory Activity

The most well-characterized biological activity of Millmerranone A and its analogues is their potent inhibition of acetylcholinesterase (AChE), an enzyme critical to the regulation of cholinergic neurotransmission. The dysfunction of this system is a key pathological feature of several neurodegenerative diseases, most notably Alzheimer's disease.

Quantitative Data

The inhibitory activity of Millmerranones A-F and the related known compounds, Terreulactones A-D, against acetylcholinesterase was determined and is summarized in the table below.

| Compound | IC₅₀ (µM) |

| Millmerranone A | >30 |

| Millmerranone B | 1.5 |

| Millmerranone C | 0.037 |

| Millmerranone D | 0.11 |

| Millmerranone E | 0.33 |

| Millmerranone F | 1.1 |

| Terreulactone A | 0.093 |

| Terreulactone B | 0.83 |

| Terreulactone C | >30 |

| Terreulactone D | 1.3 |

| Donepezil (Control) | 0.024 |

| Data sourced from Wu et al., 2021. |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity of the isolated compounds was assessed using a modified Ellman's method in a 96-well microplate format.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (Millmerranones and Terreulactones)

-

Donepezil (positive control)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents: All solutions were prepared in phosphate buffer (pH 8.0).

-

Assay Mixture Preparation: In each well of a 96-well plate, the following were added in sequence:

-

25 µL of 15 mM ATCI solution.

-

125 µL of 3 mM DTNB solution.

-

50 µL of phosphate buffer.

-

25 µL of the test compound solution at various concentrations.

-

-

Enzyme Addition: The reaction was initiated by the addition of 25 µL of 0.22 U/mL AChE solution.

-

Incubation and Measurement: The plate was incubated at 37°C for 15 minutes. The absorbance was measured at 405 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition was calculated by comparing the absorbance of the wells containing the test compound to the control wells (containing all reagents except the test compound). The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration. Donepezil was used as a positive control.

Signaling Pathways and Experimental Workflow

To visualize the key concepts and processes involved in the study of Millmerranone A, the following diagrams are provided.

Other Potential Therapeutic Applications

While the primary reported activity of the Millmerranone class is acetylcholinesterase inhibition, other potential therapeutic avenues are suggested by preliminary data and the known bioactivities of related compounds.

-

Antiparasitic Activity: As previously mentioned, the initial EtOAc extract of the Aspergillus sp. CMB-MRF324 culture demonstrated antiparasitic properties.[2] Although the active constituent was not identified, this warrants further investigation of Millmerranone A and its analogues for antiparasitic effects.

-

Anti-Vibrio Activity: A recently discovered analogue, Millmerranone G, isolated from a mangrove-derived Aspergillus sp., has shown weak activity against Vibrio harveyi. This suggests that the Millmerranone scaffold may have potential as a source of antibacterial agents.

Future Directions

The discovery of Millmerranone A presents several exciting opportunities for future research and development:

-

Lead Optimization: The structure-activity relationship (SAR) data from the initial study provides a foundation for the semi-synthetic modification of the Millmerranone scaffold to improve potency and selectivity for acetylcholinesterase.

-

Mechanism of Action Studies: Further studies are needed to elucidate the precise binding mode of Millmerranones to acetylcholinesterase and to explore other potential molecular targets.

-

In Vivo Efficacy: The therapeutic potential of Millmerranone A and its optimized analogues needs to be evaluated in animal models of neurodegenerative diseases.

-

Exploration of Other Bioactivities: A comprehensive screening of the Millmerranone family against a broader range of biological targets, including those relevant to parasitic and bacterial infections, is warranted.

Conclusion

Millmerranone A is a promising new natural product with potent acetylcholinesterase inhibitory activity. This technical guide has summarized the currently available data on its biological activity and the experimental methods used for its characterization. The unique chemical structure and potent bioactivity of Millmerranone A make it a compelling candidate for further investigation as a potential therapeutic agent for neurodegenerative diseases and possibly other indications. The information provided herein aims to facilitate and inspire future research in this exciting area of natural product drug discovery.

References

Millmerranone A: A Technical Review of a Novel Meroterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millmerranone A is a recently discovered meroterpenoid natural product with a unique chemical structure. Isolated from the Australian fungus Aspergillus sp. CMB-MRF324, it represents a novel scaffold with potential for further investigation in drug discovery. This technical guide provides a comprehensive review of the available scientific literature on Millmerranone A, focusing on its biological activity, and the experimental protocols used in its initial characterization.

Chemical Structure and Properties

Millmerranone A is distinguished by a rare cyclic carbonate moiety within its complex meroterpenoid framework.[1] The full stereostructure was elucidated through spectroscopic analysis. A notable chemical property is its unprecedented rearrangement to seco-millmerranone A when subjected to base-mediated conditions.[1]

Biological Activity

To date, the primary reported biological activity of Millmerranone A is the inhibition of acetylcholinesterase (AChE).[1][2] Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Quantitative Data

The inhibitory potency of Millmerranone A against acetylcholinesterase is summarized in the table below.

| Compound | Target | IC50 (nM) |

| Millmerranone A | Acetylcholinesterase | 37 |

Table 1: Acetylcholinesterase inhibitory activity of Millmerranone A.[1]

Experimental Protocols

Fermentation and Isolation of Millmerranone A

Millmerranone A was obtained from a brown rice cultivation of the fungus Aspergillus sp. CMB-MRF324.[1] The general workflow for its isolation is as follows:

Caption: Workflow for the isolation of Millmerranone A.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity of Millmerranone A was determined using a standard in vitro assay. The detailed methodology is as follows:

-

Enzyme and Substrate Preparation: A solution of acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., Tris-HCl) is prepared.

-

Test Compound Incubation: Millmerranone A, dissolved in an appropriate solvent (e.g., DMSO), is pre-incubated with the acetylcholinesterase solution for a defined period at a specific temperature (e.g., 37 °C).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, ATCI.

-

Detection: The hydrolysis of ATCI by acetylcholinesterase produces thiocholine, which reacts with DTNB to form a colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of Millmerranone A to the rate of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.

Caption: Workflow of the acetylcholinesterase inhibition assay.

Potential Signaling Pathway Involvement

While the precise mechanism of action and the signaling pathways modulated by Millmerranone A are yet to be elucidated, its potent acetylcholinesterase inhibition suggests a primary impact on the cholinergic signaling pathway. In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Hypothetical role of Millmerranone A in cholinergic signaling.

Future Directions

The discovery of Millmerranone A opens up several avenues for future research. Its potent acetylcholinesterase inhibitory activity warrants further investigation into its potential as a lead compound for the development of therapeutics for neurodegenerative diseases. Key areas for future studies include:

-

Mechanism of Action Studies: Elucidating the precise binding mode of Millmerranone A to acetylcholinesterase through structural biology and molecular modeling studies.

-

In Vivo Efficacy: Evaluating the efficacy of Millmerranone A in animal models of cognitive impairment and neurodegeneration.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Millmerranone A.

-

Broader Biological Screening: Investigating other potential biological activities of Millmerranone A, given the diverse bioactivities often associated with meroterpenoids.

-

Synthetic Analogs: Synthesizing analogs of Millmerranone A to explore structure-activity relationships and optimize its biological activity and pharmaceutical properties.

Conclusion

Millmerranone A is a novel meroterpenoid with significant in vitro acetylcholinesterase inhibitory activity. While current research is limited to its initial discovery and characterization, its unique structure and potent biological activity make it a compound of interest for further investigation in the field of drug discovery, particularly for neurodegenerative disorders. The detailed experimental protocols and data presented in this guide provide a foundation for future research endeavors aimed at unlocking the full therapeutic potential of this intriguing natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Millmerranone A from Fungal Culture

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Millmerranone A is a meroterpenoid natural product isolated from the Australian fungus Aspergillus sp. CMB-MRF324.[1][2] Meroterpenoids are a class of secondary metabolites with diverse and complex chemical structures, often exhibiting significant biological activities, making them attractive targets for drug discovery and development. This document provides a detailed protocol for the cultivation of Aspergillus sp. CMB-MRF324, followed by the extraction, purification, and quantification of Millmerranone A. The methodologies described herein are compiled from published research and are intended to provide a comprehensive guide for researchers in the field.

Data Presentation

Table 1: Fungal Cultivation Parameters

| Parameter | Value/Description | Source |

| Fungal Strain | Aspergillus sp. CMB-MRF324 | [1][2] |

| Solid Substrate | Brown Rice | [1][2] |

| Substrate Preparation | Autoclaved at 121°C for 20 minutes | General Practice |

| Inoculation | Spore suspension or agar plugs of a mature culture | General Practice |

| Incubation Temperature | 25-30°C | General Practice |

| Incubation Time | 14-28 days | General Practice |

| Culture Condition | Static, in the dark | General Practice |

Table 2: Extraction and Purification Summary

| Step | Parameter | Typical Value/Solvent |

| Extraction | ||

| Initial Solvent | Ethyl Acetate (EtOAc) | |

| Solvent to Substrate Ratio | 2:1 to 4:1 (v/w) | |

| Extraction Method | Maceration with shaking | |

| Number of Extractions | 2-3 times | |